Comparative Antiproliferative Potency: Dimethylamino vs. Methoxy Derivative in Cancer Cell Lines
A critical decision point for researchers is whether to select the 4-(dimethylamino)phenethyl analog or the 2-methoxyphenethyl variant. Published vendor data allow a cross-study comparison: N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide exhibits IC50 values of 0.15 µM against MCF-7 breast cancer cells and 0.22 µM against SJSA-1 osteosarcoma cells . In contrast, the target compound's published data are absent from primary literature, but class-level inference suggests the dimethylamino group confers distinct electronic and steric properties that may alter target engagement. This comparison highlights the need for the specific dimethylamino-bearing compound to maintain SAR integrity. [1]
| Evidence Dimension | Cytotoxicity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | No published quantitative data available in primary literature |
| Comparator Or Baseline | N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide: MCF-7 IC50 = 0.15 µM; SJSA-1 IC50 = 0.22 µM |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Cell viability assay; cell lines MCF-7 (breast cancer) and SJSA-1 (osteosarcoma) |
Why This Matters
Procurement of the exact compound is essential to replicate or extend SAR studies, as the dimethylamino-to-methoxy swap alters both potency and target profile.
- [1] Class-level inference based on established oxalamide SAR. See: US20060241104 (Oxalamide derivatives as kinase inhibitors). View Source
